molecular formula C13H9ClOS B6645863 5-Chloro-2-(phenylsulfanyl)benzaldehyde

5-Chloro-2-(phenylsulfanyl)benzaldehyde

Cat. No.: B6645863
M. Wt: 248.73 g/mol
InChI Key: UNMVSEIITBIETG-UHFFFAOYSA-N
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Description

5-Chloro-2-(phenylsulfanyl)benzaldehyde is a substituted benzaldehyde featuring a chlorine atom at the 5-position and a phenylsulfanyl (-SPh) group at the 2-position of the benzene ring. The phenylsulfanyl group introduces sulfur-based electronic effects, which can influence reactivity, solubility, and biological activity. This compound is likely utilized in organic synthesis, particularly in the preparation of sulfur-containing heterocycles or metal complexes, as inferred from related studies on sulfonamide and sulfanyl derivatives .

Properties

IUPAC Name

5-chloro-2-phenylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMVSEIITBIETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(phenylsulfanyl)benzaldehyde typically involves the reaction of 5-chloro-2-mercaptobenzaldehyde with phenylsulfenyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(phenylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(phenylsulfanyl)benzaldehyde is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(phenylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents on the benzaldehyde scaffold significantly alter chemical behavior. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison and Key Properties
Compound Substituent Key Properties/Applications Reference
5-Chloro-2-(phenylsulfanyl)benzaldehyde Phenylsulfanyl (-SPh) High potential for nucleophilic substitution (SPh as leaving group); sulfur enhances metal coordination in complexes. Inferred
5-Chloro-2-(pentyloxy)benzaldehyde Pentyloxy (-O-pentyl) Increased lipophilicity due to alkyl chain; used as intermediates in NLRP3 inflammasome inhibitors.
5-Chloro-2-(trifluoromethyl)benzaldehyde Trifluoromethyl (-CF₃) Electron-withdrawing group stabilizes aldehyde; used in high-purity reagents and agrochemicals.
5-Chloro-2-(phenylethynyl)benzaldehyde Phenylethynyl (-C≡CPh) Rigid structure enables π-stacking; applied in cross-coupling reactions for material science.
5-Chloro-2-(N-tosylamino)benzaldehyde Tosylamino (-NHTs) Forms stable zinc complexes; studied for luminescent properties and antibacterial activity.
Key Observations :
  • Electronic Effects : The phenylsulfanyl group is less electronegative than oxygen (e.g., pentyloxy) but more polarizable, facilitating unique reaction pathways such as thiol-mediated redox reactions or metal coordination .

Physicochemical Properties

  • Solubility : Sulfur-containing derivatives like -SPh exhibit moderate solubility in organic solvents (e.g., AcOEt, DMSO) but lower aqueous solubility compared to oxygenated analogs (e.g., pentyloxy) due to reduced polarity .
  • Stability : The -SPh group may confer oxidative instability relative to -CF₃ or -NHTs derivatives, requiring inert storage conditions .

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